molecular formula C16H23N3O2S2 B6435853 N-methyl-N-{1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-yl}methanesulfonamide CAS No. 2548989-57-5

N-methyl-N-{1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-yl}methanesulfonamide

Cat. No.: B6435853
CAS No.: 2548989-57-5
M. Wt: 353.5 g/mol
InChI Key: VYHXSTNIPJAMRJ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibiotic properties . The compound also contains a pyrrolidine ring, which is a common structure in many natural and synthetic compounds .


Molecular Structure Analysis

The compound contains several functional groups, including a sulfonamide group, a benzothiazole ring, and a pyrrolidine ring. These groups can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide group, the benzothiazole ring, and the pyrrolidine ring. For example, the sulfonamide group might undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could increase its solubility in water .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given its structural features, it could be of interest in the development of new pharmaceutical drugs .

Properties

IUPAC Name

N-methyl-N-[1-(4-propan-2-yl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S2/c1-11(2)13-6-5-7-14-15(13)17-16(22-14)19-9-8-12(10-19)18(3)23(4,20)21/h5-7,11-12H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHXSTNIPJAMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCC(C3)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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